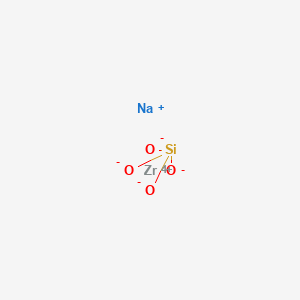
Sodium;zirconium(4+);silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily known for its ability to exchange hydrogen and sodium ions for potassium and ammonium ions in the gastrointestinal tract, making it a valuable agent in the treatment of hyperkalemia . This compound is available as a powder for oral suspension and is approved for medical use in various regions, including the EU and the USA .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium zirconium silicate typically involves the reaction of zirconium sources with sodium silicate under controlled conditions. One common method includes the following steps :
Zirconium Source Preparation: Zirconium sources, such as zirconium oxychloride, are dissolved in hydrochloric acid to form a zirconium solution.
Silicon Source Preparation: Sodium silicate is dissolved in water to form a silicon source solution.
Prehydrolysis: The zirconium solution is mixed with the silicon source solution, followed by prehydrolysis to form a precursor solution.
Solvent Thermal Reaction: The precursor solution is subjected to a solvent thermal reaction, often involving mineralizers and surfactants, to obtain sodium zirconium silicate powder.
Industrial Production Methods: Industrial production of sodium zirconium silicate involves similar steps but on a larger scale. The process includes precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Sodium zirconium silicate undergoes various chemical reactions, including:
Ion Exchange Reactions: It preferentially exchanges hydrogen and sodium ions for potassium and ammonium ions in the gastrointestinal tract.
Thermal Decomposition: At elevated temperatures, sodium zirconium silicate can decompose to form zirconium dioxide and other by-products.
Common Reagents and Conditions:
Ion Exchange Reactions: These reactions typically occur in aqueous environments, such as the gastrointestinal tract, where the compound interacts with bodily fluids.
Thermal Decomposition: High temperatures, often exceeding 1000°C, are required for thermal decomposition reactions.
Major Products Formed:
Ion Exchange Reactions: The major products include potassium and ammonium ions bound to the compound, which are then excreted from the body.
Thermal Decomposition: The primary product is zirconium dioxide (ZrO2), along with other minor by-products.
科学研究应用
Sodium zirconium silicate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of sodium zirconium silicate involves its ability to selectively bind potassium ions in exchange for hydrogen and sodium ions . This ion exchange process occurs primarily in the gastrointestinal tract, where the compound captures excess potassium ions and facilitates their excretion through feces . The high selectivity for potassium ions is attributed to the chemical composition and diameter of the micropores in the compound, which act similarly to the selectivity filter in physiological potassium channels .
相似化合物的比较
Sodium Polystyrene Sulfonate (SPS): Another potassium binder used to treat hyperkalemia.
Calcium Polystyrene Sulfonate: Similar to SPS but uses calcium ions for ion exchange.
Uniqueness: Sodium zirconium silicate stands out due to its high selectivity for potassium ions, rapid onset of action, and minimal impact on other electrolytes such as calcium and magnesium . This makes it a more effective and safer option for managing hyperkalemia compared to other potassium binders .
属性
分子式 |
NaO4SiZr+ |
|---|---|
分子量 |
206.30 g/mol |
IUPAC 名称 |
sodium;zirconium(4+);silicate |
InChI |
InChI=1S/Na.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 |
InChI 键 |
DYDZRSPTRQSKGE-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
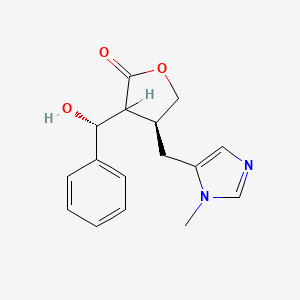
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
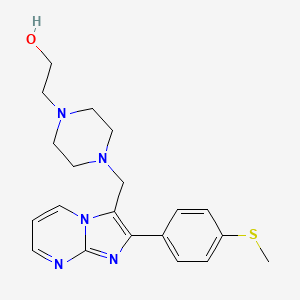
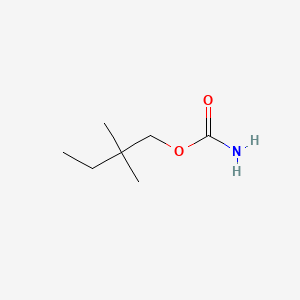

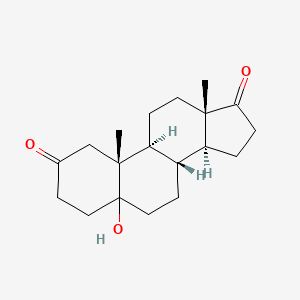
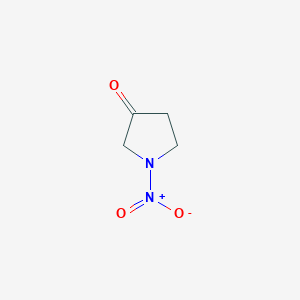
![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
